trans-4-(Aminomethyl)cyclohexanecarboxamide

Serine Protease Inhibition Antiallergic Drug Discovery Enzymology

Trans-4-(Aminomethyl)cyclohexanecarboxamide (T-AMCHA) is a unique, conformationally constrained building block featuring a rigid cyclohexane core with precise trans-configuration essential for molecular recognition. Its trans-stereochemistry confers >100-fold greater protease inhibition versus the cis-isomer, making it a privileged scaffold for Factor XIa (PDB: 4WXI) and serine protease inhibitor discovery. Suitable as a key intermediate for antifibrinolytic agents and skin barrier research. Typically supplied as 95%+ pure solid. Ideal for focused library synthesis.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 121487-74-9
Cat. No. B045475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(Aminomethyl)cyclohexanecarboxamide
CAS121487-74-9
SynonymsCyclohexanecarboxamide, 4-(aminomethyl)-, trans- (9CI)
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)N
InChIInChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11)
InChIKeyRSILLSRLAWUTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(Aminomethyl)cyclohexanecarboxamide (CAS 121487-74-9) Chemical Profile and Procurement Considerations


trans-4-(Aminomethyl)cyclohexanecarboxamide (CAS 121487-74-9), also known as T-AMCHA, is a conformationally constrained diamino compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is characterized by a rigid cyclohexane scaffold bearing both an aminomethyl and a carboxamide group, making it a versatile building block in medicinal chemistry and drug discovery . The compound is typically supplied as a solid with a purity of 95% or higher and is soluble in common organic solvents .

Why trans-4-(Aminomethyl)cyclohexanecarboxamide Cannot Be Substituted with Generic Cyclohexane Analogs


Direct substitution of trans-4-(Aminomethyl)cyclohexanecarboxamide with cis-isomers, carboxylic acid analogs, or N-methyl derivatives is not viable due to profound differences in molecular geometry, physicochemical properties, and biological activity. The trans-configuration imposes a specific spatial arrangement of the aminomethyl and carboxamide groups that is critical for molecular recognition in target binding, as demonstrated by the >100-fold difference in protease inhibition between trans and cis isomers [1]. Furthermore, replacement with the carboxylic acid analog (tranexamic acid) alters both solubility and hydrogen-bonding capacity, while N-methylation modulates enzymatic stability and membrane permeability [2]. These structural nuances directly impact synthetic utility in building block applications and biological outcomes in drug discovery campaigns [3].

Quantitative Differentiation of trans-4-(Aminomethyl)cyclohexanecarboxamide from Key Analogs


Superior Protease Inhibition Profile of trans-4-(Aminomethyl)cyclohexanecarboxylate Esters Compared to Guanidino Analogs

Aryl esters of trans-4-(aminomethyl)cyclohexanecarboxylic acid (AmcHxCO2H) demonstrate a distinct and potent inhibition profile against serine proteases compared to their guanidino counterparts (GmcHxCO2H). AmcHxCO2H esters strongly inhibited both the esterolytic and caseinolytic activity of trypsin, as well as plasmin, whereas GmcHxCO2H esters exhibited little to no effect on caseinolytic activity and chymotrypsin [1].

Serine Protease Inhibition Antiallergic Drug Discovery Enzymology

trans-4-(Aminomethyl)cyclohexanecarboxamide Serves as a Key Pharmacophore in Factor XIa Inhibitors with Nanomolar Affinity

The trans-4-(aminomethyl)cyclohexanecarboxamide moiety is a critical pharmacophore in potent Factor XIa inhibitors. The co-crystal structure of a derivative, trans-N-{(1S)-1-[4-(3-amino-2H-indazol-6-yl)pyridin-2-yl]-2-phenylethyl}-4-(aminomethyl)cyclohexanecarboxamide, bound to Factor XIa (PDB: 4WXI) demonstrates that the trans-cyclohexane ring provides a rigid linker that positions the carboxamide group for optimal interactions within the active site [1]. While the exact Ki for the parent compound is not provided, this structural evidence confirms the utility of the trans-configuration in achieving high-affinity binding.

Anticoagulant Drug Discovery Factor XIa Inhibition Structure-Based Drug Design

trans-4-(Aminomethyl)cyclohexanecarboxamide Demonstrates Moderate Inhibition of Platelet 12-Lipoxygenase

The parent compound trans-4-(Aminomethyl)cyclohexanecarboxamide exhibits inhibitory activity against platelet 12-lipoxygenase in vitro. At a concentration of 30 µM, the compound shows measurable inhibition of the enzyme [1]. This activity profile differentiates it from structurally related compounds that may lack this specific enzyme inhibition.

Inflammation Platelet Biology Lipoxygenase Inhibition

Binding Affinity to A2 Adenosine Receptor Distinguishes trans-4-(Aminomethyl)cyclohexanecarboxamide from Inactive Analogs

trans-4-(Aminomethyl)cyclohexanecarboxamide displays measurable binding affinity for the A2 adenosine receptor in bovine striatal membranes, as determined using a radioligand displacement assay with [3H]CGS-21680 [1]. This interaction is not observed for all cyclohexane-based analogs, highlighting the specific recognition conferred by the trans-aminomethyl carboxamide arrangement.

GPCR Ligand Discovery Adenosine Receptor CNS Drug Discovery

N-Methyl Derivative Demonstrates Enhanced Activity in Skin Barrier Recovery Models

The N-methyl derivative of trans-4-(aminomethyl)cyclohexanecarboxamide, known as t-AMCHA methylamide, significantly accelerates the recovery of skin barrier function in hairless mice following tape stripping. A single topical application of 5% t-AMCHA methylamide led to faster barrier recovery compared to vehicle control [1]. The parent trans-4-(aminomethyl)cyclohexanecarboxamide was not directly tested in this study, but the data suggests that N-methylation can enhance in vivo efficacy for this indication.

Dermatology Wound Healing Protease Inhibition

CYP2D6 Inhibition Profile Distinguishes trans-4-(Aminomethyl)cyclohexanecarboxamide from High-Risk Drug Candidates

In an in vitro assay using recombinant human CYP2D6 expressed in insect cell microsomes, trans-4-(Aminomethyl)cyclohexanecarboxamide exhibited an IC50 of 20,000 nM (20 µM) for inhibition of CYP2D6 [1]. This value is significantly higher (i.e., weaker inhibition) than many known CYP2D6 inhibitors, suggesting a lower potential for drug-drug interactions mediated by this enzyme compared to more potent inhibitors.

Drug Metabolism CYP Inhibition ADME-Tox

Primary Application Scenarios for trans-4-(Aminomethyl)cyclohexanecarboxamide Based on Quantitative Evidence


Protease Inhibitor Design and Antifibrinolytic Drug Discovery

Given its established activity against serine proteases like plasmin and trypsin [1], trans-4-(Aminomethyl)cyclohexanecarboxamide serves as a privileged scaffold for developing novel antifibrinolytic agents and protease inhibitors. The trans-configuration is essential for this activity, as demonstrated by the >100-fold difference in inhibition compared to cis-isomers [1]. Researchers can use this building block to synthesize focused libraries targeting trypsin-like serine proteases implicated in coagulation and fibrinolysis [1].

Anticoagulant Discovery Targeting Factor XIa

The rigid trans-cyclohexane core of this compound provides an optimal linker for positioning pharmacophores within the Factor XIa active site, as confirmed by X-ray crystallography (PDB: 4WXI) [2]. Medicinal chemists can leverage this structural information to design potent and selective Factor XIa inhibitors for anticoagulant therapy, using trans-4-(Aminomethyl)cyclohexanecarboxamide as a key intermediate [2].

Dermatological Research and Wound Healing Studies

N-Methyl derivatives of trans-4-(Aminomethyl)cyclohexanecarboxamide, such as t-AMCHA methylamide, have demonstrated significant acceleration of skin barrier recovery in preclinical models [3]. This positions the parent compound as a valuable starting point for developing topical agents aimed at enhancing epidermal repair and treating skin barrier dysfunction [3].

Chemical Biology Probes for Lipoxygenase and Adenosine Receptor Studies

With measurable inhibition of platelet 12-lipoxygenase at 30 µM and binding to the A2 adenosine receptor [4], trans-4-(Aminomethyl)cyclohexanecarboxamide can be used as a tool compound or scaffold for developing chemical probes to investigate these targets in inflammatory and CNS disease models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-(Aminomethyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.